3-Methoxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. The presence of both methoxy and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine derivatives can interact with various enzymes and receptors, influencing their activity .
Mode of Action
It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to be involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It is known that molecules with a -cf3 group can exhibit improved drug potency toward certain enzymes .
Action Environment
It is known that the stability and reactivity of organoboron reagents, which are often used in reactions involving trifluoromethylpyridine derivatives, can be influenced by specific reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of pyridine derivatives using reagents such as antimony trifluoride or hydrogen fluoride in the presence of catalysts like antimony pentachloride . Another approach involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods
Industrial production of 3-Methoxy-2-(trifluoromethyl)pyridine often employs high-temperature vapor-phase reactions. For example, simultaneous vapor-phase chlorination and fluorination at temperatures above 300°C using transition metal-based catalysts such as iron fluoride can yield the desired compound . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, acids, and piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
4-(Trifluoromethyl)pyridine: Utilized in the synthesis of metal-organic frameworks and other advanced materials.
Uniqueness
3-Methoxy-2-(trifluoromethyl)pyridine is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where specific functional groups are required for desired biological activity .
Properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-5-3-2-4-11-6(5)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBPGFAXGVJYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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